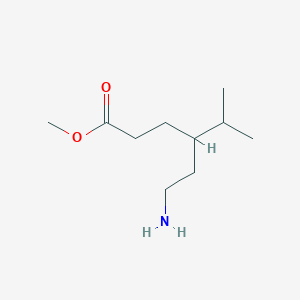
Methyl 6-amino-4-(propan-2-yl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-4-(propan-2-yl)hexanoate is an organic compound with a complex structure that includes an amino group, a methyl ester, and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-4-(propan-2-yl)hexanoate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by esterification and amination reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-amino-4-(propan-2-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 6-amino-4-(propan-2-yl)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 6-amino-4-(propan-2-yl)hexanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-amino-4-(propan-2-yl)hexanoate: shares similarities with other amino acid derivatives and esters.
This compound: can be compared to compounds such as this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
methyl 4-(2-aminoethyl)-5-methylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-8(2)9(6-7-11)4-5-10(12)13-3/h8-9H,4-7,11H2,1-3H3 |
Clave InChI |
JZGXCLRSXMUCHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCC(=O)OC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


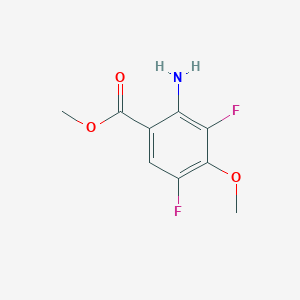
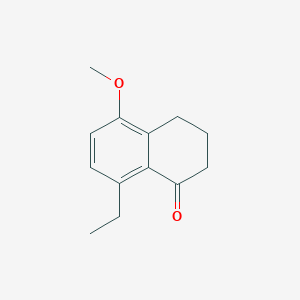
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)
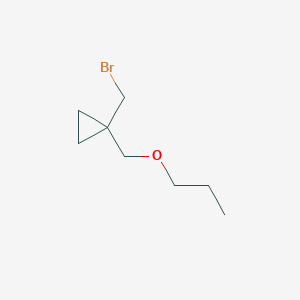

![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)

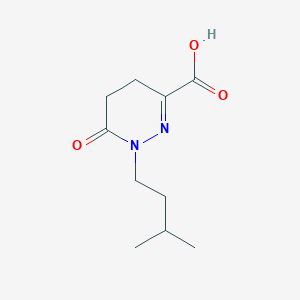

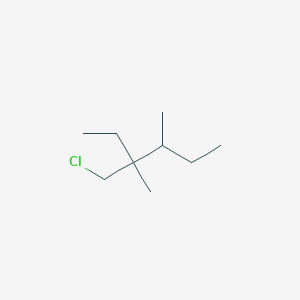
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)

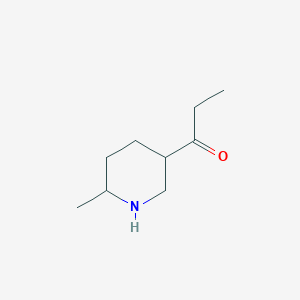
![8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13166325.png)
